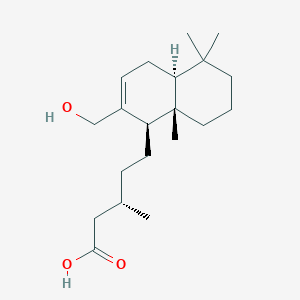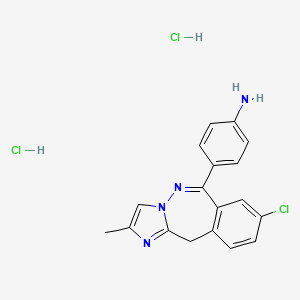
MRT68921 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MRT68921 hydrochloride is the most potent inhibitor of both ULK1 and ULK2, with greater than a 15-fold reduction in the IC50 for ULK1 (2.9 nM) and greater than a 30-fold reduction for ULK2 (1.1 nM). in vitro: MRT68921 potently inhibits ULK1 and ULK2 and block autophagy in cells. MRT68921 specifically blocks autophagic flux through ULK1 inhibition. MRT68921 is able to inhibit the WT-restored ATG13 phosphorylation and autophagy similarly to cells expressing endogenous ULK1.
科学的研究の応用
1. Interaction with MRP2 (ABCC2) and Therapeutic Agents
MRT68921 hydrochloride interacts with multidrug resistance-associated protein 2 (MRP2/ABCC2). This interaction is significant in the context of cancer treatment, particularly with anticancer agents like irinotecan hydrochloride (CPT-11). MRP2 mediates the biliary excretion of CPT-11 metabolites, which are associated with gastrointestinal toxicity. By examining the inhibition constants (K(i)) of various compounds, this compound's potential as an MRP2 inhibitor is highlighted. This could be pivotal in preventing the dose-limiting toxic side effects of CPT-11, contributing to more effective cancer therapies (Horikawa, Kato, Tyson, & Sugiyama, 2002).
2. Pharmacologic Studies as a Central Stimulant
Another application of this compound is in pharmacological research as a central stimulant. It has been shown to induce coordinated hyperactivity in experimental animals and affect behavior patterns. This compound's effects are distinct from other stimulants like amphetamine, highlighting its unique pharmacological profile. These findings are crucial for developing new therapeutic agents for neurological disorders or mental health conditions (Brown & Werner, 1954).
3. Analysis of Small Molecules in Tissues
This compound assists in the mass spectrometry imaging (MSI) of small molecules, particularly in tissue analysis. This is valuable in understanding metabolic pathways and mechanisms in various medical conditions, including cerebral ischemia. The application of this compound in MSI offers a sensitive technique for visualizing endogenous molecules, potentially leading to advancements in biomedical research and diagnostics (Liu et al., 2014).
4. Environmental Remediation
In environmental science, this compound has applications in the extraction of phenolic compounds for environmental remediation. Its role in the synthesis of hydrophobic magnetic room temperature ionic liquids (MRTILs) can aid in the efficient extraction of pollutants from various environmental matrices. This contributes significantly to environmental protection and sustainability efforts (Deng, Li, Zhao, Lu, de Rooy, & Warner, 2011).
特性
分子式 |
C25H35ClN6O |
|---|---|
分子量 |
471.04 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-butyryl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1191539.png)
![3-methyl-6-oxo-1-phenyl-4-(3-pyridinyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191541.png)


